
Prodigiosin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prodigiosin (hydrochloride) is a naturally occurring red pigment derived from bacterial secondary metabolites of the prodiginine family. It is known for its vibrant red color and has been extensively studied for its diverse biological activities, including antibacterial, anticancer, and immunosuppressive properties .
準備方法
Synthetic Routes and Reaction Conditions: Prodigiosin can be synthesized through various methods, including microbial fermentation and chemical synthesis. The microbial fermentation method involves the use of bacteria such as Serratia marcescens, which produces prodigiosin as a secondary metabolite. The optimal conditions for prodigiosin production include a nutrient broth medium at 30°C, with lactose and peptone as the most effective carbon and nitrogen sources . The extraction process involves using organic solvents like ethanol, methanol, or chloroform .
Industrial Production Methods: Industrial production of prodigiosin involves optimizing the fermentation conditions to maximize yield. This includes using modified nutrient media, such as nutrient broth with added peanut or sesame, which has been shown to be economically feasible . The purification process typically involves column chromatography using silica gel and a solvent mixture of chloroform, methanol, and acetone .
化学反応の分析
Types of Reactions: Prodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce the production of reactive oxygen species (ROS) and lipid peroxidation .
Common Reagents and Conditions: Common reagents used in prodigiosin reactions include organic solvents like ethanol, methanol, and chloroform. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from prodigiosin reactions include oxidized and reduced derivatives, which retain the core tripyrrole structure but exhibit different biological activities .
科学的研究の応用
Prodigiosin has a wide range of scientific research applications due to its diverse biological activities:
作用機序
Prodigiosin belongs to the prodiginine family, which includes other compounds such as cycloprodigiosin, undecylprodigiosin, metacycloprodigiosin, and streptorubin B . These compounds share a similar tripyrrole structure but differ in their side chains and biological activities.
類似化合物との比較
- Cycloprodigiosin
- Undecylprodigiosin
- Metacycloprodigiosin
- Streptorubin B
Prodigiosin stands out among these compounds due to its extensive research and diverse applications, making it a promising candidate for further development in medicine and industry .
特性
CAS番号 |
112373-40-7 |
|---|---|
分子式 |
C20H26ClN3O |
分子量 |
359.9 g/mol |
IUPAC名 |
(2E)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H/b19-12+; |
InChIキー |
UQRGJSTXVCWXNU-NNTHFVATSA-N |
異性体SMILES |
CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
正規SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



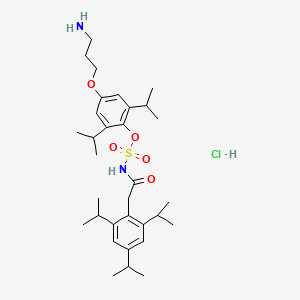

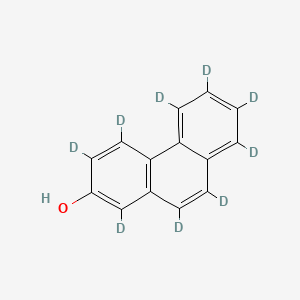
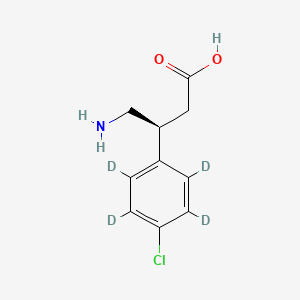
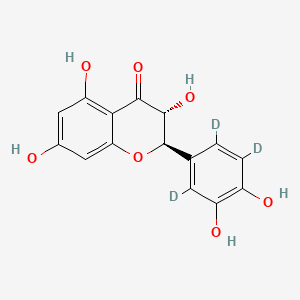
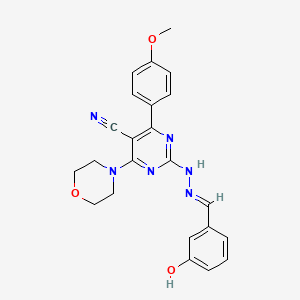
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
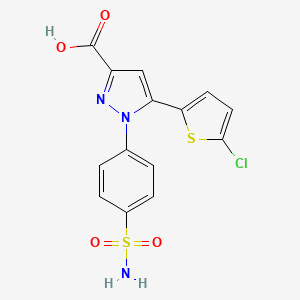


![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
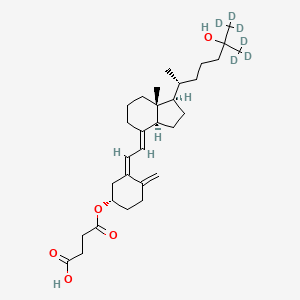
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)
